[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
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Overview
Description
[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.76. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with an appropriate isocyanate derivative of 3-ethylphenyl. The reaction conditions usually include solvents like dichloromethane or acetonitrile and catalysts such as triethylamine, conducted under reflux.
Industrial Production Methods: For industrial-scale production, the processes are scaled up and optimized for yield and efficiency. Techniques such as solvent recovery and recycling, and the use of automated reactors, ensure high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of reactions, including:
Oxidation: Primarily affecting the ethyl group, which can convert into an aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions: Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions may employ hydrogen gas with a palladium catalyst. Substitution reactions typically occur under basic conditions using reagents such as sodium hydride or potassium carbonate.
Major Products: Major products depend on the specific reaction, ranging from oxidized aldehydes and acids to reduced amines and substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules.
Biology: In biological research, it serves as a probe for studying enzyme interactions, particularly those involved in carboxylate and carbamate chemistry.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Industrially, it finds applications in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action: The compound's mechanism of action primarily involves the interaction of the carbamoyl and carboxylate groups with biological targets, such as enzymes and receptors. The molecular pathways typically include covalent bonding with active site residues, resulting in inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
[(3-Phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
[(3-Ethylphenyl)carbamoyl]ethyl 2-chloropyridine-3-carboxylate
[(3-Ethylphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate
This compound's distinctiveness lies in its specific substitution and functional groups, making it a subject of extensive research in diverse scientific fields.
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-11-5-3-6-12(9-11)19-14(20)10-22-16(21)13-7-4-8-18-15(13)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVKRMMTSJFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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